molecular formula C4H5N3O2 B14057651 5-Methyl-1,3,4-oxadiazole-2-carboxamide CAS No. 99367-45-0

5-Methyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B14057651
CAS No.: 99367-45-0
M. Wt: 127.10 g/mol
InChI Key: PZBXSAFDGUFOKN-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxamide typically involves the reaction of methyl hydrazine with carbonyl compounds under acidic or basic conditions. One common method includes the cyclization of N-acylhydrazones in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and reaction time to optimize the cyclization step and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methyl-1,3,4-oxadiazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer with similar applications but different electronic properties.

    1,3,4-Thiadiazole: Contains sulfur instead of oxygen, offering different reactivity and biological activity.

    1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications.

Uniqueness: 5-Methyl-1,3,4-oxadiazole-2-carboxamide stands out due to its balanced electronic properties, making it versatile for various chemical modifications and applications. Its ability to form stable derivatives with diverse biological activities highlights its potential in drug discovery and material science .

Properties

CAS No.

99367-45-0

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

5-methyl-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C4H5N3O2/c1-2-6-7-4(9-2)3(5)8/h1H3,(H2,5,8)

InChI Key

PZBXSAFDGUFOKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C(=O)N

Origin of Product

United States

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